2-deoxy-D-glucose

説明

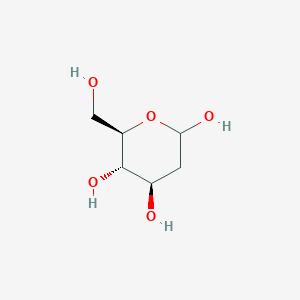

2-deoxy-D-glucopyranose is a 2-deoxy-D-glucose that is D-glucopyranose in which the hydroxy group at position 2 has been replaced by a hydrogen. It has a role as a metabolite. It is functionally related to a D-glucopyranose.

生物活性

2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections. This compound functions primarily as a metabolic inhibitor, disrupting glycolysis and influencing various cellular pathways. This article provides a comprehensive overview of the biological activity of 2-DG, supported by research findings, case studies, and data tables.

Inhibition of Glycolysis:

2-DG is a non-metabolizable glucose analog that inhibits the phosphorylation of glucose by hexokinase, leading to a depletion of cellular ATP. This inhibition results in disrupted energy metabolism, which is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, known as the Warburg effect .

Cell Cycle Regulation and Apoptosis:

Research indicates that 2-DG induces cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that treatment with 2-DG leads to increased levels of apoptotic markers such as cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP) cleavage in breast cancer cells . The compound also enhances glucose transporter expression (e.g., GLUT1), which allows for increased uptake of 2-DG, ultimately promoting cell death through metabolic stress .

Anticancer Activity

Case Studies:

- Breast Cancer: In vitro studies demonstrated that 2-DG effectively inhibits growth in human breast cancer cell lines (MCF-7, SkBr3, BT549, MDA-MB468) in a dose-dependent manner. For instance, treatment with 8 mM 2-DG completely inhibited growth in MDA-MB468 cells .

- Pancreatic Adenocarcinoma: 2-DG has been shown to block tumor cell growth in animal models and enhance CAR T-cell activity against pancreatic adenocarcinoma cells .

Antiviral Activity

COVID-19 Treatment:

Recent clinical trials have explored the use of 2-DG as an adjunct therapy for COVID-19. A randomized phase II trial indicated that patients receiving 90 mg/kg/day of 2-DG showed significantly improved clinical outcomes compared to standard care alone. Key findings included shorter times to clinical recovery and normalization of vital signs . The mechanism is thought to involve the restriction of viral replication by inhibiting glycolysis, which is upregulated during viral infections .

Data Summary

| Study Type | Cell Line/Model | Concentration (mM) | Outcome |

|---|---|---|---|

| In vitro study | MDA-MB468 | 8 | Complete growth inhibition |

| In vitro study | SkBr3 | 4 | Complete growth inhibition |

| Animal model | Pancreatic adenocarcinoma | N/A | Blocked tumor growth |

| Clinical trial | COVID-19 patients | 90 | Improved recovery times |

Research Findings

- Apoptotic Pathways: The activation of apoptotic pathways by 2-DG has been confirmed through various assays, including clonogenic survival assays and Western blot analyses showing increased apoptotic markers .

- Metabolic Reconfiguration: Studies indicate that 2-DG not only inhibits glycolysis but also promotes mitochondrial respiration under certain conditions. This dual effect can potentially enhance mitochondrial function while limiting energy production from glycolysis .

- Safety Profile: In clinical settings, 2-DG has generally been well tolerated with mild adverse effects reported during trials for COVID-19 treatment .

特性

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-CERMHHMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019205 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-58-5 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。